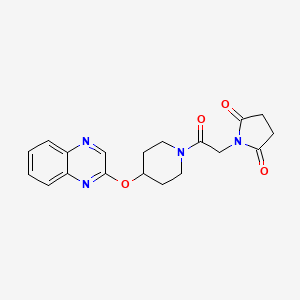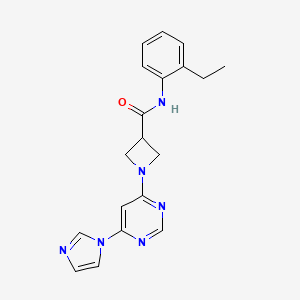
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea, also known as PF-06463922, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. The purpose of
Mecanismo De Acción
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea is a selective inhibitor of the atypical protein kinase C isozymes, PKCι and PKCζ. These protein kinases are involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of PKCι and PKCζ by this compound leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in lab experiments is its selectivity for PKCι and PKCζ, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in cancer treatment. One potential direction is the development of combination therapies that include this compound with other targeted therapies or chemotherapy agents. Another direction is the investigation of this compound in clinical trials for the treatment of various types of cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its selectivity for PKCι and PKCζ, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further research and development.
Métodos De Síntesis
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea was synthesized using a multi-step process that involved the reaction of several chemical reagents. The synthesis method was first reported in a patent application filed by Pfizer in 2012. The process involves the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzoic acid to form an intermediate compound, which is then reacted with 6-chloro-8-fluoro-2-methylquinoline to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea has been extensively studied in pre-clinical models for the treatment of cancer. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also shown that this compound inhibits tumor growth in mouse models of cancer.
Propiedades
IUPAC Name |
7-prop-2-enyl-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4S/c1-2-7-29-20(30)14-8-16-17(32-11-31-16)9-15(14)26-21(29)34-10-18-27-19(28-33-18)12-3-5-13(6-4-12)22(23,24)25/h2-6,8-9H,1,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFTLCGSRNHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)

![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)



![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2901691.png)

![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)